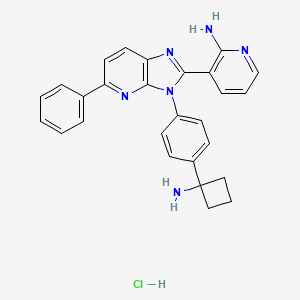
MK-8719
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MK-8719 is a highly potent and selective OGA inhibitor (EC50 = 52.7 nM) which is a Potential Treatment for Tauopathies. this compound showed excellent CNS penetration that has been advanced to first-in-human phase I clinical trials.
科学研究应用
治疗tau蛋白病
MK-8719 是一种有效的 O-GlcNAcase (OGA) 抑制剂,已被确定为治疗 tau蛋白病的潜在药物 {svg_1}. tau蛋白病是一组以脑中 tau 蛋白聚集为特征的神经退行性疾病,例如阿尔茨海默病和进行性核上性麻痹 {svg_2}.
阿尔茨海默病
This compound 在治疗阿尔茨海默病方面显示出希望 {svg_3}. 该药物通过抑制 OGA 起作用,从而减少病理学 tau 的形成,病理学 tau 是一种在阿尔茨海默病患者大脑中形成缠结的蛋白质 {svg_4}. 这种 tau 病理的减少可能潜在地减缓疾病的进展 {svg_5}.
神经退行性变
在一项 tau 蛋白病小鼠模型中,发现 this compound 可改善神经退行性变 {svg_6}. 这表明该药物可能潜在地用于治疗以神经退行性变为特征的其他疾病 {svg_7}.
脑萎缩
This compound 已被证明在一项 tau 蛋白病小鼠模型中可减少脑萎缩 {svg_8}. 脑萎缩,或神经元丢失,是许多神经退行性疾病的常见特征 {svg_9}.
O-GlcNAc 糖基化
This compound 可提高大脑 O-GlcNAc 水平 {svg_10}. O-GlcNAc 糖基化是蛋白质的翻译后修饰,已牵涉到多种细胞过程,包括转录、代谢和细胞信号传导 {svg_11}.
PDE4 抑制
作用机制
Target of Action
MK-8719 is a potent inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is responsible for removing O-GlcNAc moieties from proteins . This enzyme has emerged as a promising therapeutic target for treating tauopathies, a group of neurodegenerative diseases characterized by the accumulation of tau protein aggregates .
Mode of Action
This compound interacts with OGA, inhibiting its activity . This inhibition leads to an increase in the levels of O-GlcNAcylated proteins, including tau . O-GlcNAcylation of tau has been shown to influence tau phosphorylation and aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the O-GlcNAcylation pathway . By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins. This modification has been shown to influence the phosphorylation and aggregation of tau, a protein that plays a central role in tauopathies .
Pharmacokinetics
This compound has been optimized to have high potency, selectivity, and excellent central nervous system (CNS) exposure . It also demonstrates metabolic stability and favorable pharmacokinetics . In vivo, oral administration of this compound elevates brain and peripheral blood mononuclear cell O-GlcNAc levels in a dose-dependent manner .
Result of Action
The primary molecular effect of this compound’s action is the elevation of O-GlcNAc levels in the brain and peripheral blood mononuclear cells . At the cellular level, this compound reduces pathological tau and ameliorates brain atrophy in a mouse model of human tauopathy .
生化分析
Biochemical Properties
MK-8719 plays a crucial role in biochemical reactions by inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc moieties from proteins. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins. This modification can influence protein function, stability, and interactions. This compound interacts with various biomolecules, including tau protein, by preventing its de-O-GlcNAcylation, thereby reducing its hyperphosphorylation and aggregation .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neuronal cells, this compound increases O-GlcNAc levels, which has been shown to reduce the formation of neurofibrillary tangles composed of hyperphosphorylated tau. This compound influences cell signaling pathways by modulating the activity of proteins involved in these pathways through O-GlcNAcylation. Additionally, this compound affects gene expression and cellular metabolism by altering the modification state of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of O-GlcNAcase, which prevents the removal of O-GlcNAc from proteins. This inhibition leads to an increase in O-GlcNAc-modified proteins, which can alter their function and interactions. This compound binds to the active site of O-GlcNAcase, blocking its catalytic activity. This results in the stabilization of O-GlcNAc-modified tau, reducing its hyperphosphorylation and aggregation. Additionally, this compound may influence other O-GlcNAcylated proteins involved in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in both in vitro and in vivo studies. Long-term treatment with this compound leads to a continuous increase in O-GlcNAc levels, which correlates with a reduction in pathological tau and neurodegeneration. The stability and degradation of this compound have been studied, showing that it maintains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the rTg4510 mouse model of tauopathy, this compound has been administered at doses ranging from 1 to 100 mg/kg. Higher doses of this compound result in greater increases in O-GlcNAc levels and more pronounced reductions in pathological tau. At very high doses, potential toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dose .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein O-GlcNAcylation. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins, which can affect metabolic flux and metabolite levels. The compound interacts with enzymes and cofactors involved in the addition and removal of O-GlcNAc, influencing the overall metabolic state of the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues, showing excellent central nervous system (CNS) penetration. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound accumulates in the brain, where it exerts its effects on O-GlcNAc levels and tau pathology. The distribution of this compound within tissues is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where O-GlcNAcase is active. This compound affects the activity and function of O-GlcNAc-modified proteins in these compartments. The compound may also influence the localization of proteins by altering their O-GlcNAcylation state, which can affect their targeting signals and post-translational modifications .
属性
CAS 编号 |
1382799-40-7 |
|---|---|
分子式 |
C9H14F2N2O3S |
分子量 |
268.2788 |
IUPAC 名称 |
(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |
InChI 键 |
UDQTXCHQKHIQMH-KYGLGHNPSA-N |
SMILES |
O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MK-8719; MK 8719; MK8719; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


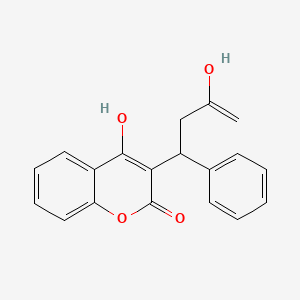

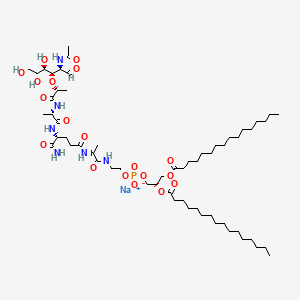
![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
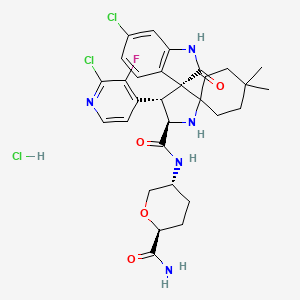
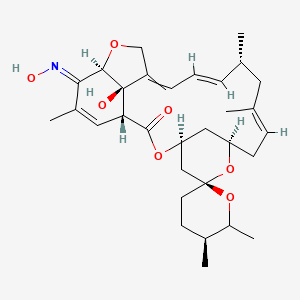
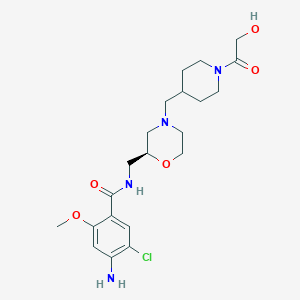
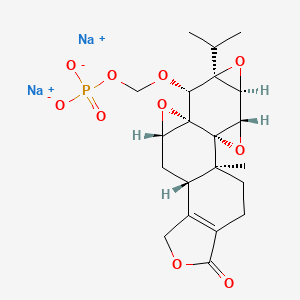
![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
